Inosamycin D
Description
Inosamycin D is a component of the inosamycin complex, a group of aminocyclitol antibiotics produced by Streptomyces hygroscopicus No. J296-21 (ATCC 39150) . Structurally, it belongs to the aminoglycoside class and shares a core scaffold with neomycin, paromomycin, and ribostamycin. However, it is distinguished by the presence of 2-deoxy-β-D-thioinosamine, a unique structural feature replacing the 2-deoxystreptamine moiety found in traditional aminoglycosides . The molecular formula of this compound is C₂₃H₄₄N₄O₁₅, with a molecular weight of 616.6180 Da .
While detailed toxicity data for this compound specifically remains sparse, studies on the inosamycin complex suggest that Inosamycin A, the primary component, has acute toxicity approximately one-third that of neomycin . This lower toxicity profile may stem from structural modifications influencing cellular uptake or ribosomal binding efficiency.
Properties
Molecular Formula |
C23H44N4O15 |
|---|---|
Molecular Weight |
616.6 g/mol |
IUPAC Name |
(2R,3S,4R,5R,6R)-5-amino-6-[(1R,2R,3S,4R,6S)-6-amino-2-[(2S,3R,4S,5R)-4-[(2R,3S,4S,5R,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3,4-dihydroxycyclohexyl]oxy-2-(aminomethyl)oxane-3,4-diol |
InChI |
InChI=1S/C23H44N4O15/c24-2-7-13(32)15(34)10(26)21(37-7)40-18-5(25)1-6(30)12(31)20(18)42-23-17(36)19(9(4-29)39-23)41-22-11(27)16(35)14(33)8(3-28)38-22/h5-23,28-36H,1-4,24-27H2/t5-,6+,7+,8+,9+,10+,11-,12-,13+,14-,15+,16-,17+,18+,19+,20+,21+,22+,23-/m0/s1 |
InChI Key |
ZMRHISCREAEQQW-MXESDJFFSA-N |
Isomeric SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@@H]1O)O)O[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)CO)O)O)N)O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CN)O)O)N)N |
Canonical SMILES |
C1C(C(C(C(C1O)O)OC2C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)N)O)OC4C(C(C(C(O4)CN)O)O)N)N |
Synonyms |
BMY-28162 BMY-28163 BMY-28164 BMY-28165 Bu-2659 inosamycin A inosamycin B inosamycin C inosamycin D inosamycins |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Inosamycin D shares functional and structural similarities with several aminoglycoside antibiotics. Below is a comparative analysis based on structural features, antimicrobial activity, and toxicity.
Structural Comparison
| Compound | Core Structure | Unique Moieties | Molecular Formula | Source Organism |
|---|---|---|---|---|
| This compound | Aminocyclitol-thioinosamine | 2-Deoxy-β-D-thioinosamine | C₂₃H₄₄N₄O₁₅ | Streptomyces hygroscopicus |
| Neomycin B | 2-Deoxystreptamine | Neosamine C, neomycin B | C₂₃H₄₆N₆O₁₃ | Streptomyces fradiae |
| Paromomycin | 2-Deoxystreptamine | Paromamine, D-glucosamine | C₂₃H₄₅N₅O₁₄ | Streptomyces rimosus |
| Ribostamycin | 2-Deoxystreptamine | Ribose moiety | C₁₇H₃₅N₅O₁₂ | Streptomyces ribosidificus |
| Boholmycin | Modified aminocyclitol | Unusual hydroxylation pattern | Undisclosed | Actinomycetes (undisclosed) |
| Sorbistin A | Pseudotrisaccharide | Sorbose-derived sugar | C₂₄H₄₃N₃O₁₆ | Pseudomonas spp. |
Key Structural Notes:
- Sorbistin and boholmycin diverge further, with sorbistin incorporating a sorbose-derived sugar and boholmycin featuring atypical hydroxylation .
Functional Comparison
Key Functional Notes:
- Resistance Mechanisms: this compound’s inactivity against resistant strains parallels neomycin, suggesting shared susceptibility to aminoglycoside-modifying enzymes (e.g., acetyltransferases) . However, its thioinosamine core may reduce affinity for these enzymes, a hypothesis requiring validation.
- Spectrum: Sorbistin A shows unique efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE), unlike this compound .
Toxicity and Therapeutic Potential
Neomycin’s nephrotoxicity and ototoxicity limit its systemic use, whereas structural analogs like this compound could offer safer alternatives if toxicity profiles are confirmed.
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